cyclohexanamine;2-nitrophenol
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Overview
Description
Cyclohexanamine;2-nitrophenol is a compound that combines the structural features of cyclohexanamine and 2-nitrophenolIt is a colorless liquid with a fishy odor and is miscible with water . 2-Nitrophenol, on the other hand, is an aromatic compound with a nitro group attached to the benzene ring, making it a nitrophenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanamine can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . For 2-nitrophenol, it can be prepared by the nitration of phenol using nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of cyclohexanamine typically involves the hydrogenation of aniline at elevated temperatures and pressures using a ruthenium catalyst . The production of 2-nitrophenol on an industrial scale involves the nitration of phenol, followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to cyclohexanone and further to adipic acid. Reduction reactions can convert nitro groups to amino groups, as seen in the reduction of 2-nitrophenol to 2-aminophenol .
Common Reagents and Conditions: Common reagents for the oxidation of cyclohexanamine include potassium permanganate and chromium trioxide. Reduction reactions often use hydrogen gas in the presence of a metal catalyst such as palladium or platinum . Substitution reactions can involve halogenating agents like chlorine or bromine .
Major Products Formed: The major products formed from the reactions of cyclohexanamine include cyclohexanone, adipic acid, and various substituted cyclohexylamines . For 2-nitrophenol, the reduction product is 2-aminophenol, which is an important intermediate in the synthesis of dyes and pharmaceuticals .
Scientific Research Applications
Cyclohexanamine;2-nitrophenol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it can be used to study the effects of nitroaromatic compounds on biological systems . In medicine, derivatives of 2-nitrophenol are used in the synthesis of drugs with antimicrobial and anti-inflammatory properties . In industry, cyclohexanamine is used as a corrosion inhibitor, rubber vulcanizing agent, and in the production of artificial sweeteners .
Mechanism of Action
The mechanism of action of cyclohexanamine;2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. Cyclohexanamine acts as a nucleophile in various chemical reactions, while 2-nitrophenol can undergo redox reactions due to the presence of the nitro group . The pathways involved include oxidative phosphorylation and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cyclohexanamine include other aliphatic amines such as methylamine and ethylamine . For 2-nitrophenol, similar compounds include other nitrophenol derivatives like 4-nitrophenol and 3-nitrophenol .
Uniqueness: Cyclohexanamine;2-nitrophenol is unique due to the combination of aliphatic amine and nitrophenol functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it useful in diverse applications .
Properties
CAS No. |
20517-65-1 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
cyclohexanamine;2-nitrophenol |
InChI |
InChI=1S/C6H5NO3.C6H13N/c8-6-4-2-1-3-5(6)7(9)10;7-6-4-2-1-3-5-6/h1-4,8H;6H,1-5,7H2 |
InChI Key |
FLTNGRNJSRPQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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